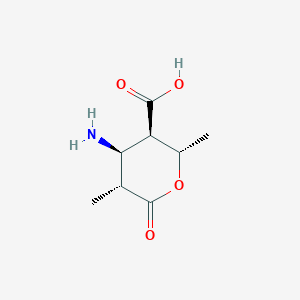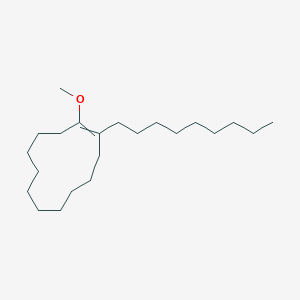
(2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid is a complex organic compound with a unique structure that includes an amino group, multiple hydroxyl groups, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. One common synthetic route starts with the protection of the hydroxyl groups, followed by the introduction of the amino group through nucleophilic substitution. The final steps often involve the deprotection of the hydroxyl groups and the oxidation of specific carbon atoms to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalysts to achieve high selectivity and yield. Enzymatic reactions can be employed to introduce the amino group and to oxidize specific carbon atoms. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like water, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
(2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving amino acid metabolism.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of (2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other amino acids and oxane derivatives, such as:
- (2S,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid
- (2S,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexylamine
- (2S,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid methyl ester
Uniqueness
What sets (2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid apart from these similar compounds is its unique combination of functional groups and stereochemistry. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
791555-65-2 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC名 |
(2S,3R,4R,5R)-4-amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-3-6(9)5(7(10)11)4(2)13-8(3)12/h3-6H,9H2,1-2H3,(H,10,11)/t3-,4+,5+,6-/m1/s1 |
InChIキー |
KXNDKVJNRDDVNR-DPYQTVNSSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](OC1=O)C)C(=O)O)N |
正規SMILES |
CC1C(C(C(OC1=O)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14210171.png)
![3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid](/img/structure/B14210177.png)


![1-(2-Chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14210189.png)
![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)

![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)

![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)
![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)

![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)
